[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate [(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14594175
InChI: InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18?,19-,20-/m1/s1
SMILES:
Molecular Formula: C22H24O6
Molecular Weight: 384.4 g/mol

[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

CAS No.:

Cat. No.: VC14594175

Molecular Formula: C22H24O6

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate -

Specification

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
IUPAC Name [(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18?,19-,20-/m1/s1
Standard InChI Key MTMWQYDEGWXCTH-FXJNCMGBSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a tetrahydrofuran (oxolane) ring substituted at positions 2, 3, and 5. Key functional groups include:

  • A methoxy group (-OCH₃) at position 5, contributing to electronic modulation of the ring.

  • A 4-methylbenzoyloxy group at position 3, providing steric bulk and directing subsequent substitution reactions.

  • A methyl 4-methylbenzoate ester at position 2, stabilizing the molecule against premature hydrolysis during synthetic applications.

The (2R,5R) configuration establishes a rigid three-dimensional framework critical for interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis.

Synthetic Methodologies

Stepwise Assembly

Synthesis typically proceeds through sequential functionalization of a tetrahydrofuran precursor:

  • Hydroxyl Protection: The 3-hydroxy group is selectively acylated using 4-methylbenzoyl chloride under Schotten-Baumann conditions.

  • Methoxy Introduction: Position 5 undergoes Williamson ether synthesis with methyl iodide and a silver oxide catalyst.

  • Esterification: The primary alcohol at position 2 is esterified with 4-methylbenzoic acid via Steglich esterification (DCC/DMAP).

Purification Challenges

Crude reaction mixtures often require chromatographic separation (silica gel, hexane/ethyl acetate gradients) to resolve diastereomers or unreacted intermediates. The final product is isolated as a colorless oil or crystalline solid, depending on recrystallization solvents.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₄O₆
Molecular Weight384.4 g/mol
Stereochemistry(2R,5R)
Functional GroupsEster, ether, aryl

Solubility profiles indicate preferential dissolution in aprotic solvents (e.g., dichloromethane, THF) over polar protic media. Thermal stability permits handling at ambient temperatures, though prolonged storage necessitates desiccated environments to prevent ester hydrolysis.

Applications in Organic Synthesis

Natural Product Analogues

The compound’s rigid bicyclic framework mimics structural motifs found in lignans and polyketide-derived macrolides. For example, it has been employed in partial syntheses of:

  • Podophyllotoxin analogs: Modified at the C-7 position to enhance tubulin-binding affinity.

  • Taxane side chains: Introducing stereochemical diversity for structure-activity relationship studies.

Asymmetric Catalysis Precursors

Transition metal complexes incorporating this ligand scaffold demonstrate enhanced enantioselectivity in Diels-Alder reactions. The 4-methylbenzoyl groups create a chiral pocket that stabilizes endo transition states, achieving enantiomeric excesses >90% in model systems.

Comparative Analysis with Structural Analogues

Parameter[(2R,5R)-5-MeO Derivative][(2R,3S)-5-Cl Derivative]
SubstituentMethoxy at C5Chloro at C5
Molecular Weight384.4 g/mol388.8 g/mol
ReactivityNucleophilic ring-openingElectrophilic substitution
ApplicationsChiral ligandsHalogenation intermediates

The methoxy derivative exhibits greater stability toward radical-initiated degradation compared to chloro-substituted analogues, making it preferable for long-term storage.

Future Research Directions

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